molecular formula C8H11IN2O B14887926 5-Iodo-4-isopropoxypyridin-2-amine

5-Iodo-4-isopropoxypyridin-2-amine

Cat. No.: B14887926
M. Wt: 278.09 g/mol
InChI Key: MELLIOBHLUFBSB-UHFFFAOYSA-N
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Description

5-Iodo-4-isopropoxypyridin-2-amine is a heterocyclic organic compound that features a pyridine ring substituted with iodine at the 5-position, an isopropoxy group at the 4-position, and an amino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-4-isopropoxypyridin-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with a pyridine derivative, such as 2-amino-4-isopropoxypyridine.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like acetonitrile or dichloromethane are commonly used.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-4-isopropoxypyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or thiourea can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Iodo-4-isopropoxypyridin-2-amine has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme activity or receptor binding.

    Industrial Applications: The compound can be used in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of 5-Iodo-4-isopropoxypyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the isopropoxy group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-2-aminopyridine: Lacks the isopropoxy group, which may affect its reactivity and applications.

    4-Isopropoxypyridine: Lacks the iodine and amino groups, resulting in different chemical properties.

    2-Amino-4-isopropoxypyridine: Lacks the iodine atom, which can influence its reactivity and biological activity.

Uniqueness

5-Iodo-4-isopropoxypyridin-2-amine is unique due to the combination of the iodine atom, isopropoxy group, and amino group on the pyridine ring

Properties

Molecular Formula

C8H11IN2O

Molecular Weight

278.09 g/mol

IUPAC Name

5-iodo-4-propan-2-yloxypyridin-2-amine

InChI

InChI=1S/C8H11IN2O/c1-5(2)12-7-3-8(10)11-4-6(7)9/h3-5H,1-2H3,(H2,10,11)

InChI Key

MELLIOBHLUFBSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=NC=C1I)N

Origin of Product

United States

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